Ethyl 5-oxoazepane-4-carboxylate hydrochloride

Solubility Formulation Salt Selection

Researchers relying on N-protected azepane scaffolds or free-base oils face inefficient deprotection steps and poor automated-handling accuracy. This crystalline hydrochloride solves both: the unprotected secondary amine enables direct, one-step N-functionalization with electrophiles, while the solid form ensures precise gravimetric dispensing for high-throughput platforms. - 5.79 mg/mL aqueous solubility supports homogeneous reactions in water, buffer, or mixed-solvent systems - Bypass Boc-deprotection sequences-accelerate parallel library synthesis & kinase-inhibitor SAR campaigns - Stable crystalline salt; shipped ambient; ready for automated weighing & stock-solution preparation

Molecular Formula C9H16ClNO3
Molecular Weight 221.681
CAS No. 19673-14-4
Cat. No. B595891
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-oxoazepane-4-carboxylate hydrochloride
CAS19673-14-4
Molecular FormulaC9H16ClNO3
Molecular Weight221.681
Structural Identifiers
SMILESCCOC(=O)C1CCNCCC1=O.Cl
InChIInChI=1S/C9H15NO3.ClH/c1-2-13-9(12)7-3-5-10-6-4-8(7)11;/h7,10H,2-6H2,1H3;1H
InChIKeyLRGIOVMOANWHIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-oxoazepane-4-carboxylate hydrochloride Overview


Ethyl 5-oxoazepane-4-carboxylate hydrochloride (CAS 19673-14-4) is a seven-membered saturated N-heterocyclic building block featuring a 5-oxoazepane core, an ethyl ester at the 4-position, and a hydrochloride salt form that confers enhanced solid-state stability and aqueous handling properties relative to its free-base analog [1][2]. The azepane scaffold itself is an underrepresented yet increasingly valued motif in drug discovery, appearing in over 60 approved drugs and numerous preclinical candidates [3]. This compound serves as a key intermediate for the synthesis of functionalized azepane libraries, protein kinase inhibitor scaffolds, and CNS-targeting pharmacophores via further derivatization of its reactive secondary amine and ketone functionalities [1][3].

Ethyl 5-oxoazepane-4-carboxylate hydrochloride vs. Analogs


In-class substitution of Ethyl 5-oxoazepane-4-carboxylate hydrochloride with closely related analogs introduces non-trivial alterations to handling properties, synthetic workflow compatibility, and downstream derivatization outcomes. The hydrochloride salt form provides quantified solubility advantages over the free-base ethyl 5-oxoazepane-4-carboxylate (CAS 19673-15-5) in aqueous and polar solvent systems . Conversely, the N-unprotected secondary amine of the target compound offers a distinct point of synthetic divergence compared to N-protected variants such as ethyl 1-Boc-5-oxoazepane-4-carboxylate (CAS 141642-82-2) . Substituting without accounting for these differences can lead to precipitation failures in aqueous reactions, unintended side reactions, or the addition of unnecessary deprotection steps that reduce overall synthetic efficiency .

Ethyl 5-oxoazepane-4-carboxylate hydrochloride: Evidence vs. Analogs


Aqueous Solubility: Hydrochloride Salt vs. Free Base

Ethyl 5-oxoazepane-4-carboxylate hydrochloride demonstrates quantified aqueous solubility of 5.79 mg/mL (0.0261 mol/L), classified as 'Moderately soluble' on the Log S solubility scale, whereas the free-base ethyl 5-oxoazepane-4-carboxylate (CAS 19673-15-5) lacks equivalent published solubility characterization and is expected to exhibit substantially reduced aqueous solubility due to the absence of the polar salt form .

Solubility Formulation Salt Selection Medicinal Chemistry

N-Unprotected Amine vs. N-Boc-Protected Analog

Ethyl 5-oxoazepane-4-carboxylate hydrochloride possesses a free secondary amine (N-unprotected), enabling direct participation in reductive amination, alkylation, and urea/amide bond-forming reactions without requiring a prior deprotection step. In contrast, the N-Boc-protected analog ethyl 1-Boc-5-oxoazepane-4-carboxylate (CAS 141642-82-2) necessitates an additional synthetic operation (acidic Boc deprotection) prior to N-functionalization, adding at least one synthetic step and associated yield loss to any library synthesis or SAR exploration .

Synthetic Chemistry Protecting Group Strategy Building Block Utility Derivatization

Crystalline Salt Stability vs. Free Base

Ethyl 5-oxoazepane-4-carboxylate hydrochloride is supplied as a crystalline solid hydrochloride salt, which confers defined physical properties and enhanced storage stability under ambient conditions. The free-base analog ethyl 5-oxoazepane-4-carboxylate (CAS 19673-15-5) lacks equivalent physical form characterization and is typically an oil or low-melting solid, rendering it more prone to degradation and less amenable to precise weighing in automated synthesis workflows [1][2].

Solid-State Chemistry Storage Stability Crystallinity Analytical Characterization

Commercial Availability and QC Documentation

Ethyl 5-oxoazepane-4-carboxylate hydrochloride is stocked at multiple global suppliers (e.g., Bidepharm, Ambeed, Aladdin, Macklin) with typical purity specifications of 95% and accompanying analytical documentation including NMR and HPLC batch-specific data. In comparison, analogs such as ethyl 1-benzyl-5-oxoazepane-4-carboxylate (CAS 19673-12-2) and tert-butyl 5-oxoazepane-4-carboxylate exhibit fewer stocked vendors, reduced documentation availability, and limited batch analytical transparency .

Procurement Quality Control Analytical Characterization Supply Chain

Ethyl 5-oxoazepane-4-carboxylate hydrochloride: Optimal Use Cases


Direct N-Functionalization Library Synthesis

Ethyl 5-oxoazepane-4-carboxylate hydrochloride is ideally suited for parallel library synthesis where the free secondary amine serves as the point of diversification. Researchers can directly react the compound with diverse electrophiles (alkyl halides, acyl chlorides, sulfonyl chlorides, isocyanates) to generate N-substituted azepane libraries in a single step, bypassing the deprotection sequence required when using N-Boc-protected azepane scaffolds [1]. The crystalline hydrochloride form enables precise weighing for high-throughput automated synthesis platforms, where accurate stoichiometry is critical for reaction reproducibility [2].

Aqueous and Mixed-Solvent Reactions

The documented aqueous solubility of 5.79 mg/mL for Ethyl 5-oxoazepane-4-carboxylate hydrochloride supports its use in reactions conducted in water, aqueous buffer, or aqueous-organic mixtures [1]. This property is particularly valuable for bioconjugation chemistry, aqueous-phase reductive aminations, or enzymatic transformations where free-base analogs may precipitate and stall reactions. Researchers planning reactions in water/THF, water/DMF, or water/acetonitrile systems should preferentially select the hydrochloride salt over the free-base form to ensure homogeneous reaction conditions [1].

Kinase Inhibitor Scaffold Elaboration

Azepane derivatives have established utility as PKB/Akt and PKA kinase inhibitors, with structure-based optimization studies demonstrating that specific substitution patterns on the azepane ring critically modulate potency and selectivity [1]. Ethyl 5-oxoazepane-4-carboxylate hydrochloride provides an entry point into this pharmacophore space, with the 5-oxo group offering a handle for further functionalization (reduction to alcohol, reductive amination to amine, or olefination) while the ethyl ester at the 4-position enables carboxylic acid liberation or transesterification [2]. The N-unprotected amine allows direct conjugation to kinase-targeting warheads without intermediate protecting group manipulation [3].

Automated Solid Weighing and Compound Management

The crystalline hydrochloride salt form of Ethyl 5-oxoazepane-4-carboxylate hydrochloride confers practical advantages for automated compound management systems and high-throughput weighing operations. Unlike oils or low-melting solids that adhere to weigh boats and require volumetric handling, the crystalline nature enables accurate gravimetric dispensing with minimal material loss [1]. This property, combined with the compound's moderate aqueous solubility, simplifies preparation of stock solutions for automated liquid handling systems used in biochemical assay development and high-throughput screening campaigns [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 5-oxoazepane-4-carboxylate hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.